2-Mercapto-4-methylnicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Mercapto-4-methylnicotinamide is a chemical compound with the molecular formula C7H8N2OS and a molecular weight of 168.2 g/mol It is a derivative of nicotinamide, characterized by the presence of a mercapto group (-SH) and a methyl group (-CH3) attached to the nicotinamide ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Mercapto-4-methylnicotinamide typically involves the reaction of 4-methylnicotinic acid with thiourea under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the mercapto group. The reaction mixture is then heated to a specific temperature to complete the synthesis .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-Mercapto-4-methylnicotinamide undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The methyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines or thiols.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Mercapto-4-methylnicotinamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Mercapto-4-methylnicotinamide involves its interaction with specific molecular targets and pathways. The mercapto group allows the compound to form covalent bonds with thiol groups in proteins, potentially altering their function. This interaction can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Mercaptonicotinamide: Lacks the methyl group present in 2-Mercapto-4-methylnicotinamide.
4-Methylnicotinamide: Lacks the mercapto group.
Nicotinamide: Lacks both the mercapto and methyl groups.
Uniqueness
This compound is unique due to the presence of both the mercapto and methyl groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C7H8N2OS |
---|---|
Molecular Weight |
168.22 g/mol |
IUPAC Name |
4-methyl-2-sulfanylidene-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C7H8N2OS/c1-4-2-3-9-7(11)5(4)6(8)10/h2-3H,1H3,(H2,8,10)(H,9,11) |
InChI Key |
LGVOEABGRMUMBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=S)NC=C1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.